molecular formula C17H17FN4O B14185510 6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-36-6

6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14185510
CAS No.: 897362-36-6
M. Wt: 312.34 g/mol
InChI Key: YAJBGTRGSDVYCX-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a methylpropoxy group, and an amine group attached to the pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a multicomponent reaction involving a pyridine derivative, a formamide, and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Methylpropoxy Group: The methylpropoxy group can be attached through an etherification reaction using a methylpropyl alcohol derivative and an appropriate leaving group.

    Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction using an amine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles under suitable reaction conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives of the compound, depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.

    Biological Research: The compound is used as a tool to study biological pathways and molecular targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

    6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine: This compound has a trifluoromethyl group instead of a fluorophenyl group, which can lead to different chemical and biological properties.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar core structure but different substituents, leading to variations in their chemical reactivity and biological activity.

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrrolo ring fused to the pyrimidine core, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

897362-36-6

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

IUPAC Name

6-(3-fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H17FN4O/c1-10(2)9-23-16-15-14(21-17(19)22-16)7-6-13(20-15)11-4-3-5-12(18)8-11/h3-8,10H,9H2,1-2H3,(H2,19,21,22)

InChI Key

YAJBGTRGSDVYCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N

Origin of Product

United States

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